molecular formula C16H17ClN6O B12169615 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B12169615
M. Wt: 344.80 g/mol
InChI Key: RPYZAMJJAPJMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Heterocyclic Compound Research

The compound’s significance stems from its dual heterocyclic architecture, combining a pyrazole core with a 1,2,4-triazole substituent. Pyrazole rings, characterized by a five-membered diunsaturated structure with two adjacent nitrogen atoms, contribute metabolic stability and aromatic π-π stacking capabilities, which are critical for target engagement. Triazoles, particularly 1,2,4-triazoles, introduce additional hydrogen-bonding sites and conformational rigidity, enabling precise interactions with enzymatic pockets.

This hybrid structure aligns with fragment-based drug design (FBDD) principles, where modular assembly of heterocyclic fragments allows systematic optimization of binding affinity and selectivity. The carboxamide linker between the pyrazole and triazole units further enhances molecular flexibility, facilitating adaptation to diverse binding sites.

Table 1: Key Structural Features of the Compound

Property Value/Description
Molecular Formula C₁₆H₁₆ClN₇O
Molecular Weight 357.81 g/mol
Pyrazole Substituents 3-chlorophenyl at C3, methyl at N1
Triazole Substituents Propan-2-yl at C3
Linker Carboxamide (-CONH-)

Historical Development of Pyrazole-Triazole Hybrid Pharmacophores

The synthesis of pyrazole-triazole hybrids emerged from advancements in click chemistry and copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled efficient coupling of heterocyclic fragments. Early pyrazole derivatives, such as antipyrine (1884), demonstrated analgesic properties, while triazoles gained prominence with antifungal agents like fluconazole (1990).

Properties

Molecular Formula

C16H17ClN6O

Molecular Weight

344.80 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H17ClN6O/c1-9(2)14-18-16(21-20-14)19-15(24)13-8-12(22-23(13)3)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H2,18,19,20,21,24)

InChI Key

RPYZAMJJAPJMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via a Knorr-type cyclization. A mixture of 3-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl acetoacetate (12 mmol) in ethanol undergoes reflux at 80°C for 6 hours. The intermediate hydrazone undergoes cyclization in the presence of acetic acid, yielding ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

Optimization :

  • Catalyst screening : InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation (40°C, 20 min) enhances yields to 95% compared to thermal conditions (70%, 6 hours).

  • Solvent effects : Ethanol/water (1:1) improves solubility and reaction homogeneity.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate (5 mmol) is hydrolyzed using 2M NaOH (15 mL) at 60°C for 2 hours. Acidification with HCl (1M) precipitates 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, isolated by filtration (yield: 88%).

Synthesis of 3-(Propan-2-yl)-1H-1,2,4-Triazol-5-Amine

Cyclocondensation of Thiosemicarbazide

A solution of isopropyl isocyanate (8 mmol) and thiosemicarbazide (10 mmol) in DMF undergoes microwave irradiation (100°C, 30 min). The resultant thiosemicarbazide intermediate is treated with H₂O₂ (30%) in acetic acid to form 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (yield: 75%).

Alternative route : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) using propargylamine and isopropyl azide, though this favors 1,2,3-triazoles.

Amide Coupling Reaction

Activation of Carboxylic Acid

The pyrazole-5-carboxylic acid (4 mmol) is activated using DCC (4.4 mmol) and DMAP (0.4 mmol) in dry DCM at 0°C for 1 hour. The in-situ-generated acyloxyphosphonium intermediate reacts with 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (4.4 mmol) to form the target amide.

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or DMF.

  • Temperature : Room temperature (25°C).

  • Time : 12–24 hours.

Yield Optimization

  • Catalytic additives : Triethylamine (TEA) as a base increases yields from 62% to 78% by neutralizing HCl byproducts.

  • Ultrasound irradiation : Reduces reaction time to 2 hours (yield: 82%).

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol (95%) and cooled to 4°C, yielding colorless crystals (purity >98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 7.95 (s, 1H, triazole-H), 7.51–6.90 (m, 4H, aromatic-H), 2.54 (s, 3H, CH₃).

  • ESI-MS : m/z 345.8 [M+H]⁺ (calculated 344.80).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)
Thermal couplingDCC/DMAPDCM2462
Ultrasound-assistedInCl₃50% EtOH282
Microwave-assistedNoneDMF0.575

Ultrasound irradiation emerges as the most efficient protocol, balancing speed and yield.

Challenges and Limitations

  • Steric hindrance : Bulky isopropyl group on triazole slows coupling kinetics, necessitating excess amine (1.2 equiv).

  • Byproducts : Partial hydrolysis of the amide bond occurs under prolonged heating (>60°C), requiring strict temperature control .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications in the triazole moiety enhance the antimicrobial efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted its effectiveness against breast cancer cells by targeting the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

In vivo studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in animal models of arthritis and colitis, indicating its potential use in treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Data Tables

Application AreaObserved EffectsReference
Antimicrobial ActivityInhibition of bacterial growth
Anticancer PropertiesInduction of apoptosis in cancer cells
Anti-inflammatory EffectsReduction in inflammatory markers

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MCF-7 breast cancer cell lines treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment .

Case Study 3: In Vivo Inflammation Model

In a rat model of induced arthritis, administration of the compound significantly reduced paw swelling and levels of TNF-alpha and IL-6 compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Biological Activity

The compound 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (CAS Number: 1441889-56-0) is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₆H₁₇ClN₆O
Molecular Weight 344.80 g/mol
IUPAC Name 5-(3-chlorophenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide
SMILES CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

This compound features a chlorophenyl group, a triazole ring, and a pyrazole ring, which contribute to its unique biological properties and potential therapeutic applications .

Antimicrobial Activity

Research indicates that 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro assays revealed that it induces apoptosis in cancer cells through multiple pathways:

  • Cell Proliferation Inhibition : Studies have reported that the compound significantly reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The half-maximal inhibitory concentration (IC50) values indicate potent activity, with some studies reporting IC50 values as low as 0.99 μM against specific cancer cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to bind to specific enzymes or receptors involved in cell cycle regulation and apoptosis. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Evaluation : In a detailed cytotoxicity study involving MTT assays, the compound was tested against multiple cancer cell lines. The findings showed a dose-dependent reduction in cell viability across all tested lines, highlighting its potential as a therapeutic agent in oncology .

The biological activity of 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for both microbial and cancerous cells.
  • Receptor Binding : It is hypothesized that the compound binds to certain receptors that modulate cellular signaling pathways related to growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamides with Varying Heterocyclic Substituents

Compound A : 3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS: 1374545-08-0)
  • Key Differences :
    • Replaces the 1,2,4-triazole with a thiazole ring.
    • Substituent on the thiazole is a pyridinyl group instead of propan-2-yl.
  • Molecular weight: 395.9 g/mol (vs. ~366 g/mol for the target compound) .
Compound B : 3-(4-Methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (CAS: 1574464-68-8)
  • Key Differences :
    • 4-Methoxyphenyl instead of 3-chlorophenyl on the pyrazole.
    • Trifluoromethyl substituent on the triazole.
  • Trifluoromethyl improves metabolic resistance but increases lipophilicity (ClogP: ~2.5 vs. ~1.8 for the target) .

Pyrazole Derivatives with Modified Aryl Groups

Compound C : N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
  • Key Differences :
    • Trifluoromethyl group at pyrazole position 3.
    • 3-Chlorophenyl attached to the amide nitrogen.
  • Molecular weight: 303.67 g/mol (lower than the target compound) .
Compound D : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Key Differences :
    • Dichlorophenyl and pyridylmethyl substituents.
  • Impact: Multiple chloro groups increase lipophilicity (ClogP: ~4.2).

Triazole and Thiazole-Linked Carboxamides

Compound E : [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS: 1026080-37-4)
  • Key Differences: Carbamate linkage instead of carboxamide. Phenoxy and phenyl substituents on the pyrazole.
  • Impact :
    • Carbamates are more hydrolytically stable but less polar than carboxamides.
    • Molecular weight: 432.9 g/mol, higher than the target compound .

Structural and Functional Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazole-5-carboxamide with 1,2,4-triazolyl Pyrazole-5-carboxamide with thiazolyl Pyrazole-5-carboxamide with triazolyl Pyrazole-3-carboxamide
Aryl Substituent 3-Chlorophenyl 3-Chlorophenyl 4-Methoxyphenyl 3-Chlorophenyl (amide-linked)
Heterocyclic Substituent 3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl 4-(Pyridin-3-yl)-1,3-thiazol-2-yl 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl N/A
Molecular Weight ~366 g/mol 395.9 g/mol 366.3 g/mol 303.67 g/mol
Key Functional Groups Chlorophenyl, methyl, propan-2-yl triazole Chlorophenyl, thiazole-pyridine Methoxyphenyl, CF3-triazole Trifluoromethyl, chlorophenyl
Biological Activity Not reported (inferred hydrogen-bonding and receptor affinity) Not reported Not reported Antibacterial/antimycobacterial (inferred from analogs)

Q & A

Q. What are the standard synthetic routes for 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of β-keto esters or hydrazine derivatives with substituted chlorophenyl precursors under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
  • Step 2: Introduction of the 1,2,4-triazole moiety using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .
  • Step 3: Carboxamide coupling via activation of the pyrazole-5-carboxylic acid intermediate with EDC/HOBt, followed by reaction with the triazole-amine . Purification is achieved using column chromatography or preparative HPLC, with yields ranging from 40–65% depending on steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) to confirm regiochemistry of the pyrazole and triazole rings .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • X-ray crystallography to resolve ambiguities in stereochemistry and hydrogen bonding patterns .
  • HPLC-PDA (photodiode array detection) for assessing purity (>95% required for biological assays) .

Q. How is the purity of the compound assessed during synthesis?

Purity is monitored using:

  • Thin-layer chromatography (TLC) with UV visualization for intermediate steps .
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final product validation .
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

  • Design of Experiments (DoE): Varying solvents (DMF vs. THF), catalysts (CuI vs. Ru-based), and temperatures to identify ideal conditions .
  • Microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 2 hours) and improve yields by 15–20% .
  • Flow chemistry for scalable production, minimizing side products like N-alkylation byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural analogs: Compare activity of derivatives to identify critical functional groups (e.g., chloro-substitution on phenyl vs. triazole) .
  • Meta-analysis: Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity or compound solubility .

Q. How can computational methods predict the compound’s reactivity and binding modes?

Advanced approaches include:

  • Density Functional Theory (DFT): Calculate reaction energetics for key steps (e.g., triazole ring formation) .
  • Molecular Dynamics (MD) simulations: Model interactions with biological targets (e.g., kinase ATP-binding pockets) to guide SAR studies .
  • Machine learning: Train models on existing triazole/pyrazole datasets to predict novel derivatives with enhanced potency .

Q. What methodologies address structural ambiguities in crystallographic studies?

Challenges include disordered solvent molecules or flexible side chains. Solutions:

  • Low-temperature crystallography (100 K) to reduce thermal motion .
  • Hirshfeld surface analysis to map intermolecular interactions and validate hydrogen bonding networks .
  • Complementary techniques: Pair X-ray data with solid-state NMR to resolve electron density ambiguities .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR strategies involve:

  • Fragment replacement: Substitute the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Bioisosteric swaps: Replace the propan-2-yl group on the triazole with cyclopropyl or tert-butyl to evaluate steric impact .
  • Proteolysis-targeting chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to enhance target degradation .

Q. What experimental designs evaluate in vitro vs. in vivo efficacy disparities?

Key considerations:

  • Pharmacokinetic profiling: Measure plasma stability, CYP450 metabolism, and logP to identify bioavailability bottlenecks .
  • Tissue distribution studies: Use radiolabeled analogs (e.g., ¹⁴C) to track compound accumulation in target organs .
  • Disease models: Compare efficacy in cell-based assays vs. transgenic animal models (e.g., xenografts for oncology) .

Q. How are derivatives engineered for improved metabolic stability?

Modifications include:

  • Deuterium incorporation: Replace labile hydrogen atoms (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug strategies: Mask polar groups (e.g., carboxamide) with ester or phosphate moieties for enhanced absorption .
  • Co-crystallization with enzymes: Identify metabolic hotspots (e.g., triazole N-methylation) using cytochrome P450 co-structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.